molecular formula C10H11N3S2 B2644324 5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol CAS No. 209671-12-5

5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol

Cat. No.: B2644324
CAS No.: 209671-12-5
M. Wt: 237.34
InChI Key: OAVVZALYHPMJPU-UHFFFAOYSA-N
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Description

“5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.34 . It is used for research purposes .


Synthesis Analysis

The synthesis of thiadiazoles derivatives, such as “this compound”, can be achieved using magnesium oxide nanoparticles as heterogeneous basic catalysts . The reaction involves dithiocarbamate derivatives and hydrazine sulfate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .


Physical And Chemical Properties Analysis

“this compound” is a solid substance that should be stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .

Scientific Research Applications

Anticancer and Neuroprotective Activities

  • A study on 2-amino-1,3,4-thiadiazole based compounds revealed significant anticancer activity against tumor cells derived from cancers of the nervous system (such as medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) and peripheral cancers including colon adenocarcinoma and lung carcinoma. Additionally, these compounds exhibited neuroprotective activities in neuronal cultures exposed to neurotoxic agents, without affecting the viability of normal cells like astrocytes, hepatocytes, and skin fibroblasts (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial and Antifungal Agents

  • Research on the synthesis and evaluation of 1,3,4-thiadiazole moiety-containing heterocycles demonstrated promising antimicrobial activities against various microorganisms. This suggests the potential use of such compounds in developing new antimicrobial agents (Farghaly, Abdallah, & Muhammad, 2011).
  • Another study focused on new derivatives of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine, showing significant antifungal activity, which could offer a basis for the development of potent antifungal treatments (Singh & Rana, 2011).

Material Science Applications

  • A study on 5-((E)-4-phenylbuta-1,3-dienylideneamino)-1,3,4-thiadiazole-2-thiol Schiff base explored its use as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating significant inhibition efficiency due to the adsorption of inhibitor molecules on the steel surface (Solmaz, 2010).

Future Directions

The future directions for “5-(2,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol” and similar compounds could involve further exploration of their potential applications in pharmacology, given the importance of thiadiazole derivatives in the synthesis of various drugs . Additionally, the use of nanocatalysts in the synthesis of these compounds is a promising area of research .

Properties

IUPAC Name

5-(2,4-dimethylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-6-3-4-8(7(2)5-6)11-9-12-13-10(14)15-9/h3-5H,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVVZALYHPMJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NNC(=S)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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